2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is an amino acid amide.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
A study by Denton et al. (2021) utilized a microwave-assisted 1,3-dipolar cycloaddition approach for synthesizing isoxazoline derivatives, which were then transformed into γ-lactone carboxylic acids. One of these acids showed significant biological activity, increasing the growth of E. coli organisms by approximately 44%, indicating potential significance in stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).
Pharmacological Activities of Furanyl Derivatives
Makkar and Chakraborty (2018) isolated novel furanyl derivatives from red seaweed, which exhibited anti-inflammatory and antioxidative effects in various in vitro models. These derivatives showed potential anti-inflammatory properties and significant antioxidative properties, suggesting their use as safe and effective pharmacological agents (Makkar & Chakraborty, 2018).
Versatility in Synthesis for Biological Activities
Hirpara et al. (2003) reported on thiosemicarbazide derivatives, synthesizing compounds with multiple biological activities including antimicrobial, antitubercular, and anticancer properties. This study highlights the versatility of compounds like 2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide in synthesizing various biologically active molecules (Hirpara, Parikh, Merja, & Parekh, 2003).
Synthesis and Fungicidal Activity
Nizamuddin, Gupta, and Srivastava (1999) synthesized compounds like I-Aryloxyaceto-3-(2¢-furany l)-5-methyl-2H-I,2,4-triazoles and assessed their fungicidal activity against various pathogens, indicating the potential of furanyl derivatives in agricultural applications (Nizamuddin, Gupta, & Srivastava, 1999).
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C15H15N3O5/c1-9-5-6-11(22-2)10(8-9)16-14(20)15(21)18-17-13(19)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,20)(H,17,19)(H,18,21) |
InChI Key |
TUDPHOXMLPYINP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NNC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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